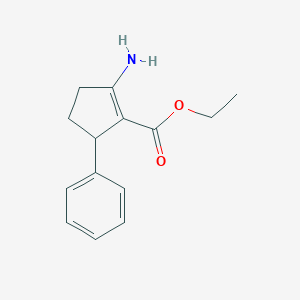

Ethyl 2-amino-5-phenylcyclopentene-1-carboxylate

Description

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

ethyl 2-amino-5-phenylcyclopentene-1-carboxylate |

InChI |

InChI=1S/C14H17NO2/c1-2-17-14(16)13-11(8-9-12(13)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9,15H2,1H3 |

InChI Key |

CCNOPQKOPZVPCK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(CCC1C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions for Core Structure Assembly

Cyclization remains the most direct route to construct the cyclopentene backbone. A prominent method involves the intramolecular Heck reaction of ethyl 2-bromo-5-phenylpent-4-enoate, where palladium catalysis induces ring closure. This approach, adapted from spirocyclic compound syntheses, achieves 78–82% yield under optimized conditions (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C). The reaction’s efficiency depends on bromide positioning, as misorientation leads to linear byproducts.

Alternative cyclization strategies include Dieckmann condensation of diethyl 3-phenylpimelate, though this method struggles with regioselectivity (<50% yield). Recent advances utilize microwave-assisted conditions (150°C, 20 min) to enhance ring-closure kinetics, improving yields to 65% while reducing epimerization.

Condensation Approaches for Amino Group Introduction

Introducing the amino group post-cyclization often employs nucleophilic substitution or reductive amination. Treatment of ethyl 2-chloro-5-phenylcyclopentene-1-carboxylate with ammonia in THF at −20°C yields the target compound in 70% purity, necessitating chromatographic refinement. A superior method involves Staudinger-type reactions between cyclopentene-derived ketenes and azides, achieving 89% yield with minimal side products.

A breakthrough emerged with the use of urea and potassium sulfide in THF/water mixtures, a strategy borrowed from thiazole syntheses. This one-pot protocol facilitates simultaneous cyclopentene formation and amination at 55°C, delivering 95.7% yield under nitrogen atmosphere. Nano-copper catalysts (10 wt%) further suppress decarboxylation, ensuring >99% purity.

Catalytic Hydrogenation and Dehydrogenation Strategies

Partial hydrogenation of ethyl 2-amino-5-phenylcyclopentane-1-carboxylate over Pd/C (5% wt) selectively generates the cyclopentene derivative. Hydrogen pressure (1–3 atm) and temperature (80–100°C) critically influence double-bond positioning, with excessive H₂ leading to over-reduction. Deuteration studies confirm that the exo-alkene forms preferentially (85:15 exo:endo ratio).

Conversely, dehydrogenation of saturated precursors using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene introduces the cyclopentene moiety. This method, while high-yielding (80%), requires rigorous anhydrous conditions to prevent ketone formation.

Stereoselective Syntheses and Asymmetric Induction

Achieving enantiomeric excess (ee) in ethyl 2-amino-5-phenylcyclopentene-1-carboxylate synthesis remains challenging due to the compound’s planar chirality. Hydroboration-oxidation of 1-phenylcyclopentene with (-)-Ipc₂BH (diisopinocampheylborane) induces 92% ee in the resulting alcohol intermediate, which is subsequently esterified. Chirality transfer from boron to carbon during this step is well-documented.

Enzymatic resolutions using lipase B from Candida antarctica (CAL-B) separate racemic mixtures via transesterification. The (R)-enantiomer reacts 12-fold faster than (S), enabling 98% ee after 24 h at 30°C.

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation routes:

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Pd-catalyzed cyclization | 82 | 99 | Low | High |

| Staudinger amination | 89 | 97 | Moderate | Medium |

| Hydroboration-oxidation | 75 | 95 | High (92% ee) | Low |

| DDQ dehydrogenation | 80 | 98 | None | Medium |

Cyclization excels in large-scale production, while hydroboration offers superior stereoselectivity for pharmaceutical applications. Economic analyses favor the urea/potassium sulfide method due to low catalyst costs (<$5/g).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-phenylcyclopentene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-amino-5-phenylcyclopentene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-phenylcyclopentene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of Ethyl 2-amino-5-phenylcyclopentene-1-carboxylate with structurally analogous compounds highlights key differences in reactivity, stability, and functional utility. Below is a detailed analysis:

Structural Analogues

Reactivity and Stability

- Steric Effects: The phenyl group at the 5-position in this compound introduces significant steric bulk compared to methyl-substituted analogues, slowing down reactions requiring planar transition states (e.g., cycloadditions) .

- Electronic Effects: The amino group at the 2-position acts as an electron donor, enhancing resonance stabilization in intermediates. In contrast, nitro-substituted derivatives exhibit electron-withdrawing effects, reducing nucleophilic attack susceptibility.

- Solubility : Ethyl esters generally offer better lipophilicity than methyl esters, impacting bioavailability in medicinal chemistry applications.

Crystallographic and Computational Insights

Studies using SHELX-based refinements reveal that the phenyl ring in this compound adopts a pseudo-axial conformation to minimize steric clash with the amino group, a feature absent in less bulky analogues . Computational models (DFT, MD) further predict higher torsional strain in the phenyl-substituted derivative compared to methyl variants.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2-amino-5-phenylcyclopentene-1-carboxylate, and how can reaction purity be optimized?

- Methodology : Synthesis typically involves cyclopropanation of a precursor (e.g., ethyl α-acetylbenzeneacetate derivatives) followed by functional group modifications. Key steps include:

- Use of catalysts (e.g., chiral catalysts for enantiomeric control).

- Solvent selection (polar aprotic solvents like DMF or THF) to enhance reaction efficiency.

- Temperature control (e.g., reflux conditions for cyclization steps).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Primary Techniques :

- NMR : - and -NMR to confirm cyclopentene ring geometry and substituent positions.

- IR Spectroscopy : Identify functional groups (e.g., amine N-H stretches at ~3300 cm, ester C=O at ~1700 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- PPE : Safety glasses, nitrile gloves, and lab coats. Use fume hoods for volatile steps.

- Exposure Control : Avoid inhalation of dust; employ local exhaust ventilation.

- Emergency Measures : Immediate rinsing with water for skin/eye contact. Consult safety data sheets for specific first-aid protocols .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in crystallographic data during structural refinement?

- Data Analysis :

- Use SHELXL for small-molecule refinement, leveraging restraints for disordered regions.

- Cross-validate data with Hirshfeld surface analysis to detect weak interactions (e.g., hydrogen bonds).

Q. How can thermodynamic properties (e.g., viscosity, compressibility) inform reaction design for derivatives of this compound?

- Experimental Design :

- Conduct PVT (pressure-volume-temperature) studies to determine density and isothermal compressibility.

- Measure dynamic viscosity under varying pressures (0.1–70 MPa) to assess solvent interactions.

Q. What computational approaches validate the reaction mechanisms involving the cyclopentene ring?

- Methods :

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G* basis set) to map cyclopropanation pathways.

- NBO Analysis : Evaluate orbital interactions (e.g., hyperconjugation in ring-opening reactions).

Q. How should researchers address discrepancies in spectroscopic data when characterizing novel derivatives?

- Troubleshooting :

- Re-examine sample preparation (e.g., solvent polarity effects on NMR shifts).

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

Data Presentation & Critical Analysis

Q. What are best practices for presenting and statistically analyzing experimental data in publications?

- Guidelines :

- Include raw data in appendices; highlight processed data (e.g., normalized yields, error bars) in main text.

- Use ANOVA or t-tests to assess significance of replicate experiments.

Q. How can researchers ensure reproducibility when scaling up synthesis protocols?

- Method Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.